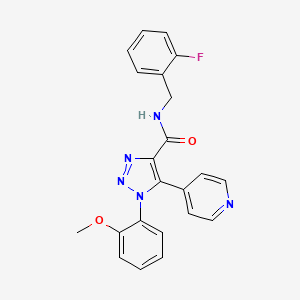

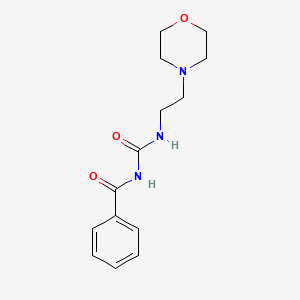

![molecular formula C18H18N2O4S B2538036 methyl 6-acetyl-2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887893-11-0](/img/structure/B2538036.png)

methyl 6-acetyl-2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, methyl 6-acetyl-2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate, is a derivative of thieno[2,3-c]pyridine, which is a heterocyclic compound. This class of compounds has been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. The compound features a thieno[2,3-c]pyridine core with a methyl carboxylate group, an acetyl group, and a benzamido substituent, which may contribute to its chemical properties and biological activities.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives has been reported through multicomponent condensation reactions involving aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents . Additionally, palladium-catalyzed C-N Buchwald-Hartwig coupling has been utilized to prepare 6-[(hetero)arylamino]thieno[3,2-b]pyridines, which could be related to the synthesis of the compound . These methods demonstrate the versatility and adaptability of synthetic approaches to access a wide range of thieno[2,3-b]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been studied using X-ray structural analysis, which provides detailed information about the arrangement of atoms within the molecule . This analysis is crucial for understanding the three-dimensional conformation of the compound, which can influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thieno[2,3-b]pyridine derivatives have been shown to undergo various chemical reactions. For instance, secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides react with ortho-formylbenzoic acid to yield angular and linear isoindole diones . The reactivity of these compounds can be attributed to the presence of functional groups that are amenable to condensation and coupling reactions, which may also apply to the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyridine derivatives are influenced by their molecular structure. The presence of different substituents can affect the compound's solubility, stability, and reactivity. For example, the introduction of an acetyl group or a benzamido substituent can alter the electron distribution within the molecule, potentially affecting its chemical behavior and biological activity . The evaluation of tumor cell growth inhibition by certain derivatives indicates that these compounds can have significant biological effects, which may be related to their physical and chemical properties .

科学的研究の応用

Microwave-Assisted Synthesis and Novel Couplings

The study by Faty, Youssef, and Youssef (2011) presents a microwave-assisted synthesis approach for novel pyrido[3,2-f][1,4]thiazepines. This method offers better yields in shorter times compared to traditional methods. The study also explores unusual coupling reactions to form unique pyridinone ring structures (Faty, Youssef, & Ayman M. S. Youssef, 2011).

Antimicrobial Activity of Pyridothienopyrimidines

Abdel-rahman, Bakhite, and Al-Taifi (2002) investigated the synthesis of new pyridothienopyrimidines and pyridothienotriazines and their antimicrobial activity. This research demonstrates the potential of these compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Synthesis of Pyridothienopyrimidines and Related Systems

Bakhite, Al-Sehemi, and Yamada (2005) explored the synthesis of various pyridothienopyrimidines and related fused systems, showcasing the versatility of these compounds in the creation of diverse heterocyclic structures (Bakhite, Al-Sehemi, & Yoichi M. A. Yamada, 2005).

Thienopyridine Derivatives and Substituent Elaboration

Klemm and Muchiri (1983) conducted research on thienopyridine derivatives, particularly focusing on the elaboration of substituents at the 6-position of thieno[2,3-b]pyridine. Their work highlights the chemical transformations and potential applications of these derivatives (Klemm & Muchiri, 1983).

Multicomponent Synthesis and Molecular Structures

Dyachenko et al. (2019) developed a new method for synthesizing functionalized thieno[2,3-b]pyridines through multicomponent condensation reactions. The molecular structures of these compounds were also studied, contributing to our understanding of their chemical properties (Dyachenko, Dyachenko, Dorovatovskii, Khrustalev, & Nenajdenko, 2019).

特性

IUPAC Name |

methyl 6-acetyl-2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-11(21)20-9-8-13-14(10-20)25-17(15(13)18(23)24-2)19-16(22)12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFURFAXHWPWSQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

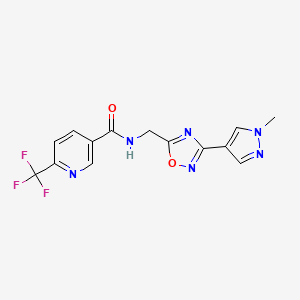

![ethyl 2-(2-((1-(2-benzamidoethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2537953.png)

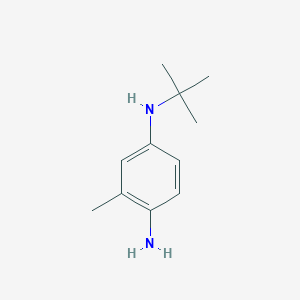

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537957.png)

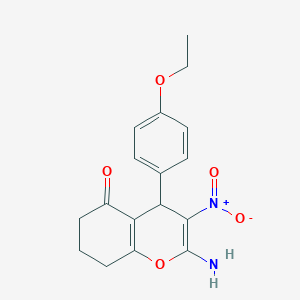

![(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2537958.png)

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B2537965.png)

![2-(4-bromobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2537966.png)

![1-[(4-Cyanophenyl)methyl]-3-methylurea](/img/structure/B2537971.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2537973.png)

![2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537976.png)